molecular formula C20H36O14 B145846 Arabinogalactan CAS No. 9036-66-2

Arabinogalactan

Cat. No. B145846
CAS RN: 9036-66-2
M. Wt: 500.5 g/mol
InChI Key: SATHPVQTSSUFFW-UHFFFAOYSA-N
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Description

Arabinogalactan is a biopolymer consisting of arabinose and galactose monosaccharides. It is a significant component of the cell wall in mycobacteria, including the pathogen Mycobacterium tuberculosis, which causes tuberculosis (TB). The structure of this compound in mycobacteria features an arabinan domain attached to a galactofuranan backbone. This domain is composed of motifs of arabinofuranose residues, which are crucial for the integrity of the cell wall and are targets for anti-TB agents . Plant arabinogalactans differ in structure, typically having a β-(1→6)-linked D-galactopyranosyl backbone with α-L-arabinofuranosyl branches, and are involved in various biological functions, including interactions with other plant polysaccharides like cellulose .

Synthesis Analysis

The synthesis of this compound and its fragments has been a focus of research due to its importance in understanding mycobacterial cell wall biosynthesis and developing TB treatments. The first total synthesis of the docosanasaccharide arabinan domain of mycobacterial this compound has been achieved, along with a proposed octadecasaccharide biosynthetic precursor. This synthesis involved the preparation of oligosaccharide building blocks and their coupling via glycosyl trichloroacetimidate donors . Similarly, the first total synthesis of a highly branched arabinofuranosyl hexasaccharide found at the nonreducing termini of mycobacterial this compound has been reported, highlighting the importance of stereocontrol in the synthesis process . For plant arabinogalactans, synthesis techniques have been developed using the 1,2-anhydro galactopyranose technique and selective acylation or glycosylation methods .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its arabinan and galactan components. In mycobacteria, the arabinan domain consists of 22 arabinofuranose residues arranged in three identical motifs, while the galactan backbone is composed of galactofuranose units . In plants, the structure is typically a β-(1→6)-linked D-galactopyranosyl oligosaccharide backbone with α-L-arabinofuranosyl branches . The synthesis of these complex structures requires precise control over the stereochemistry and protecting group strategies to ensure the correct assembly of the monosaccharide units.

Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions, including the use of glycosyl trichloroacetimidate donors for coupling oligosaccharide building blocks . The addition of arabinofuranosyl residues with high stereocontrol is a key step in the synthesis of mycobacterial this compound fragments . For the synthesis of plant arabinogalactans, orthogonal protection strategies and selective acylation or glycosylation methods are employed . The use of bulky neighboring groups, such as 2,6-disubstituted benzoyl groups, has been investigated to enhance the diastereoselectivity of galactosylation reactions, which is relevant for the synthesis of oligogalactosides related to this compound proteins .

Physical and Chemical Properties Analysis

Arabinogalactans exhibit various physical and chemical properties that are influenced by their molecular structure. The interactions of arabinogalactans with bacterial cellulose during its synthesis have been studied, revealing that arabinogalactans can bind reversibly to cellulose and are incorporated into self-assembled composites during cellulose synthesis. These interactions do not significantly affect the crystallinity or microstructure of cellulose but can impact the mechanical and rheological properties of the composites . The recognition of lipid intermediates for this compound biosynthesis in mycobacteria has also been explored, with implications for the mode of action of anti-tuberculosis drugs like ethambutol .

Scientific Research Applications

Role in Fruit Ripening

Arabinogalactan proteins (AGPs) have been identified as crucial elements in the ripening of fruit. Studies reveal that AGPs in fruit tissue play significant roles due to their unique properties such as calcium ion binding, ability to aggregate, adhesive nature, and crosslinking with other cell wall components. These properties suggest a potential impact on fruit metabolism and ripening processes, offering new insights for agricultural and horticultural applications (Leszczuk et al., 2020).

Interaction with Gut Microbiota

This compound (AG) has been studied for its potential prebiotic effects, particularly its ability to stimulate bifidobacteria in the gut microbiota. Studies show that certain bacteria, such as Bifidobacterium longum, can partially degrade AG, indicating its role in gut health and potential applications in probiotic and prebiotic products (Wang & LaPointe, 2020).

Mucoadhesive Properties

Research has revealed that this compound can interact with mucins, indicating its potential mucoadhesive properties. This characteristic is significant for biomedical and industrial applications, where this compound's interaction with biological substances like mucins can be beneficial (Moschini et al., 2014).

Molecular and Genetic Studies

This compound proteins, due to their diverse structure and function, are a subject of molecular and genetic studies. These studies aim to understand the role of AGPs in plant development and their interaction with other cellular components. Such research has implications in plant biology and could lead to advancements in crop science and plant-based biomaterials (Seifert & Roberts, 2007).

Prebiotic and Health Effects

Studies on this compound have also focused on its potential prebiotic effects. Research indicates that this compound, when complexed with certain compounds, can promote the growth of beneficial gut bacteria such as bifidobacteria. This property suggests its utility in promoting gut health and possibly in the formulation of functional foods (Sukhov et al., 2014).

Immune System Enhancement

This compound has been the focus of research for its immunomodulatory effects. Studies suggest that it may play a role in enhancing the body's defense against infections like the common cold, potentially due to its impact on natural killer cells and macrophages. This property opens up avenues for its use in nutritional supplements aimed at boosting the immune system (Dion et al., 2016).

Interaction with Serum Proteins

This compound's interaction with proteins like bovine serum albumin has been studied, indicating its potential role in biological processes involving transport proteins. This property is of interest in the fields of pharmacology and medicine, where understanding these interactions is crucial (Chatterjee et al., 2014).

Future Directions

Research on arabinogalactan proteins (AGPs) is ongoing, with a focus on their role in plant reproduction . Understanding the AGP family will help clarify the mechanisms precisely controlling reproductive processes .

Biochemical Analysis

Biochemical Properties

Arabinogalactan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound is known to interact with glycosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids. These interactions are essential for the proper assembly and function of the cell wall. Additionally, this compound can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby mediating cell-cell communication and signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate immune cells, such as macrophages and natural killer cells, enhancing their ability to respond to pathogens . It also affects the expression of genes involved in cell growth and differentiation, thereby playing a role in tissue development and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to cell surface receptors, triggering signaling cascades that lead to various cellular responses. It also acts as an inhibitor or activator of specific enzymes, thereby regulating metabolic pathways. For instance, this compound has been found to inhibit the activity of certain glycosidases, enzymes that break down complex carbohydrates . This inhibition can alter the composition of the cell wall and affect cell growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biological activity and its effects on cellular function. Long-term studies have demonstrated that this compound can have sustained effects on cell growth and differentiation, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune function and promote tissue repair. At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular processes . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. It is synthesized by glycosyltransferases, which add arabinose and galactose residues to the growing polysaccharide chain. This compound can also be degraded by glycosidases, which cleave the glycosidic bonds between the monosaccharides . These metabolic pathways are essential for maintaining the proper balance of this compound in the cell wall and ensuring its biological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be secreted into the extracellular matrix, where it interacts with other cell wall components. This compound can also be transported to specific cellular compartments, such as the Golgi apparatus, where it undergoes further modifications . The transport and distribution of this compound are regulated by transporters and binding proteins that recognize its specific carbohydrate structures.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cell wall, where it contributes to the structural integrity and mechanical properties of the cell. It can also be found in the plasma membrane, where it participates in cell signaling and communication . The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

properties

IUPAC Name

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATHPVQTSSUFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864173
Record name 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9036-66-2
Record name D-Galacto-L-arabinan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Galactoarabinan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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